molecular formula C10H20N2O4S2 B14281985 N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) CAS No. 137103-08-3

N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide)

Cat. No.: B14281985
CAS No.: 137103-08-3
M. Wt: 296.4 g/mol
InChI Key: BBAQBYCDNWCUEH-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) is a chemical compound known for its unique structure and properties. It is primarily used in various scientific research applications due to its ability to form stable complexes with metal ions. This compound is also utilized in the synthesis of other chemical compounds and has significant industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) typically involves the reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm. The reaction is carried out in a solvent such as water or ethanol to facilitate the process.

Industrial Production Methods

In industrial settings, the production of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) is scaled up using continuous flow reactors. This method ensures a consistent and high yield of the product. The reaction conditions are optimized to achieve maximum efficiency, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Various alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of substituted ethanebis(thioamide) derivatives

Scientific Research Applications

N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) has a wide range of scientific research applications, including:

    Chemistry: Used as a chelating agent to form stable complexes with metal ions, which are useful in catalysis and metal extraction.

    Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its ability to form stable cross-linked structures.

Mechanism of Action

The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) involves its ability to form stable complexes with metal ions. The hydroxyl and thioamide groups in the compound coordinate with metal ions, forming chelates. These chelates are stable and can be used in various catalytic and extraction processes. The molecular targets include metal ions such as copper, nickel, and palladium, and the pathways involved are primarily related to metal ion coordination and stabilization.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
  • N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine

Uniqueness

N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) is unique due to its thioamide groups, which provide additional coordination sites for metal ions compared to similar compounds. This enhances its ability to form more stable and diverse metal complexes, making it more versatile in various applications.

Properties

CAS No.

137103-08-3

Molecular Formula

C10H20N2O4S2

Molecular Weight

296.4 g/mol

IUPAC Name

N,N,N',N'-tetrakis(2-hydroxyethyl)ethanedithioamide

InChI

InChI=1S/C10H20N2O4S2/c13-5-1-11(2-6-14)9(17)10(18)12(3-7-15)4-8-16/h13-16H,1-8H2

InChI Key

BBAQBYCDNWCUEH-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)C(=S)C(=S)N(CCO)CCO

Origin of Product

United States

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